Cas no 56283-74-0 (Monensin,16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)-)

56283-74-0 structure
Nome del prodotto:Monensin,16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)-
Monensin,16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Monensin,16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)-
- LAIDLOMYCIN, POTASSIUM SALT
- 16-Deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)monensin
- 4-(9-hydroxy-2-{5'-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyltetrahydro-2H-pyran-2-yl]-2,3'-dimethyloctahydro-2,2'-bifuran-5-yl}-2,8-dimet
- BRN 1675244
- Laidlomicina
- Laidlomicina [INN-Spanish]
- Laidlomycin [INN:BAN]
- Laidlomycine
- Laidlomycine [INN-French]
- Laidlomycinum
- Laidlomycinum [INN-Latin]
- UNII-MI3S6ZF5QE
- LAIDLOMYCIN [MI]
- Laidlomicina (INN-Spanish)
- Laidlomycin
- MI3S6ZF5QE
- DTXSID401024015
- ZNBNBTIDJSKEAM-NISBWGIBSA-N
- CSU-1
- 56283-74-0
- LAIDLOMYCIN [INN]
- EINECS 260-095-1
- Laidlomycinum (INN-Latin)
- (2S,3R,4R)-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid
- Monensin, 16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)-
- 16-Deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl) monensin
- CHEMBL2205250
- Q15725701
- Laidlomycine (INN-French)
- AKOS040746980
-
- Inchi: InChI=1S/C37H62O12/c1-10-28(40)45-30(24(7)33(41)42)23(6)31-22(5)25(39)17-36(47-31)14-13-34(8,49-36)27-11-12-35(9,46-27)32-20(3)16-26(44-32)29-19(2)15-21(4)37(43,18-38)48-29/h19-27,29-32,38-39,43H,10-18H2,1-9H3,(H,41,42)/t19-,20-,21+,22+,23-,24-,25-,26+,27+,29-,30+,31-,32+,34-,35-,36+,37-/m0/s1
- Chiave InChI: ZNBNBTIDJSKEAM-NISBWGIBSA-N
- Sorrisi: CCC(=O)OC(C(C)C1C(C(CC2(O1)CCC(O2)(C)C3CCC(O3)(C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C)O)C)C(C)C(=O)O
Proprietà calcolate
- Massa esatta: 698.42412741g/mol
- Massa monoisotopica: 698.42412741g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 49
- Conta legami ruotabili: 11
- Complessità: 1200
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 17
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.1
- Superficie polare topologica: 170Ų
Proprietà sperimentali
- Densità: 1.0932 (rough estimate)
- Punto di fusione: 151-153°
- Punto di ebollizione: 622.45°C (rough estimate)
- Indice di rifrazione: 1.6390 (estimate)
- Rotazione specifica: D22 +51.3° (c=0.2 in CHCl3)
Monensin,16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)- Informazioni sulla sicurezza
- Tossicità:LD50 in mice (mg/kg): 5 i.p.; 1 i.v.; 2.5 s.c. (Kitame)
Monensin,16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)- Letteratura correlata
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
56283-74-0 (Monensin,16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)-) Prodotti correlati
- 17090-79-8(Monensin)
- 28636-21-7(Monensin Methyl Ester)
- 30485-16-6(Monensin B)
- 1207003-18-6(N-Cyclohexyl-9-(4-methoxyphenyl)pyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazine-3-propanamide)
- 2227966-96-1((1R)-1-(cyclohex-3-en-1-yl)ethan-1-ol)
- 1234955-38-4(N-tert-butyl-4-(2-phenoxypropanamido)methylpiperidine-1-carboxamide)
- 1194-00-9(2-Isocyanato-tetrahydro-pyran)
- 132706-25-3(3-Phenoxythiophene-2-carbaldehyde)
- 1806387-78-9(3-Bromo-1-(2-ethoxy-5-hydroxyphenyl)propan-1-one)
- 923140-48-1(N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-4-(ethylsulfanyl)benzamide)
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
